5-ethyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications, particularly in medicinal chemistry due to their unique chemical properties. This compound is of interest because it contains multiple functional groups, including a sulfonamide group, which is a key feature in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:
Preparation of intermediates: : Each functional group is often introduced through a series of intermediate compounds.
Reaction conditions: : These usually include specific temperatures, solvents, and catalysts that facilitate the reaction. The reactions are often performed under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for cost-efficiency and yield. This often involves the use of continuous flow reactors and advanced purification methods such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : This can lead to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can convert certain groups into more reactive forms.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: : Like sodium borohydride or lithium aluminum hydride.
Solvents: : Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.
Major Products
The major products formed depend on the specific reagents and conditions used. For instance, oxidation may lead to the corresponding sulfone, while nucleophilic substitution might introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it a versatile intermediate.
Biology
In biological research, compounds with sulfonamide groups are often investigated for their potential as enzyme inhibitors. They can mimic the structure of natural substrates and compete for binding sites.
Medicine
The sulfonamide group is a key feature in many pharmaceuticals, particularly antibiotics. This compound could be explored for its antibacterial properties or as a scaffold for drug development.
Industry
In the industrial sector, thiophene derivatives are used in the manufacture of dyes, organic semiconductors, and agrochemicals. This compound's unique structure may lend itself to such applications.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets such as enzymes. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. This makes it a potential candidate for drug development, particularly in targeting enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
5-ethyl-N-(2-(3-(2-methyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
Uniqueness
What sets 5-ethyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide apart is its specific arrangement of functional groups. The combination of an imidazole ring, pyridazinone moiety, and sulfonamide group endows it with unique chemical properties and biological activities that are not found in closely related compounds.
That’s it: a snapshot of the fascinating world of this compound! Hope you find it insightful.
Properties
IUPAC Name |
5-ethyl-N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S2/c1-3-13-4-7-16(25-13)26(23,24)18-9-11-21-15(22)6-5-14(19-21)20-10-8-17-12(20)2/h4-8,10,18H,3,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQWTCPSTMSOSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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